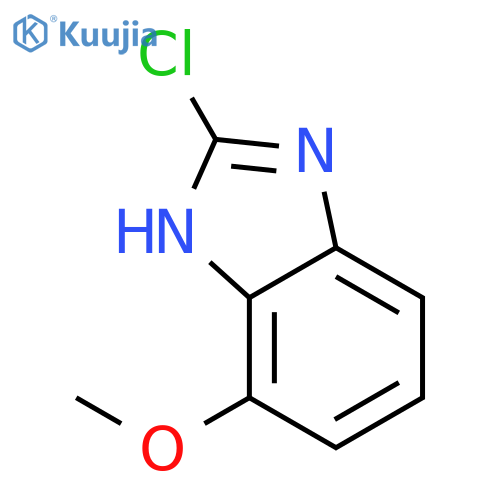

Cas no 15965-58-9 (2-chloro-4-methoxy-1H-1,3-benzodiazole)

15965-58-9 structure

商品名:2-chloro-4-methoxy-1H-1,3-benzodiazole

2-chloro-4-methoxy-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

-

- 1H-Benzimidazole,2-chloro-7-methoxy-

- 2-CHLORO-4-METHOXY-1H-BENZIMIDAZOLE

- 2-Chloro-4-methoxy-1H-benzo[d]imidazole

- 2-chloro-4-methoxy-1H-1,3-benzodiazole

- SCHEMBL941420

- FT-0759727

- CS-0059051

- DTXSID10559296

- AKOS006343754

- A937442

- LGIACANWMZXUKU-UHFFFAOYSA-N

- 15965-58-9

- 1H-Benzimidazole, 2-chloro-7-methoxy-

- 2-chloro-4-methoxybenzimidazole

- 2-Chloro-7-methoxy-1H-benzo[d]imidazole

- 1H-Benzimidazole,2-chloro-4-methoxy-(9CI)

- F15889

- MFCD10575002

- SY280220

- DA-19356

-

- MDL: MFCD10575002

- インチ: InChI=1S/C8H7ClN2O/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3,(H,10,11)

- InChIKey: LGIACANWMZXUKU-UHFFFAOYSA-N

- ほほえんだ: ClC1=NC2=CC=CC(OC)=C2N1

計算された属性

- せいみつぶんしりょう: 182.02481

- どういたいしつりょう: 182.0246905g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 37.9Ų

じっけんとくせい

- PSA: 37.91

2-chloro-4-methoxy-1H-1,3-benzodiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM389504-500mg |

2-chloro-4-methoxy-1H-1,3-benzodiazole |

15965-58-9 | 95%+ | 500mg |

$458 | 2023-01-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0082-250MG |

2-chloro-4-methoxy-1H-1,3-benzodiazole |

15965-58-9 | 95% | 250MG |

¥ 1,419.00 | 2023-04-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0082-10G |

2-chloro-4-methoxy-1H-1,3-benzodiazole |

15965-58-9 | 95% | 10g |

¥ 17,721.00 | 2023-04-05 | |

| eNovation Chemicals LLC | Y1186498-1g |

2-Chloro-4-methoxybenzimidazole |

15965-58-9 | 95% | 1g |

$650 | 2024-07-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0082-5G |

2-chloro-4-methoxy-1H-1,3-benzodiazole |

15965-58-9 | 95% | 5g |

¥ 10,632.00 | 2023-04-05 | |

| Chemenu | CM389504-1g |

2-chloro-4-methoxy-1H-1,3-benzodiazole |

15965-58-9 | 95%+ | 1g |

$573 | 2023-01-10 | |

| Alichem | A061000562-1g |

2-Chloro-7-methoxy-1H-benzimidazole |

15965-58-9 | 98% | 1g |

915.23 USD | 2021-06-01 | |

| Alichem | A061000562-10g |

2-Chloro-7-methoxy-1H-benzimidazole |

15965-58-9 | 98% | 10g |

2,773.34 USD | 2021-06-01 | |

| Aaron | AR001RZ5-100mg |

1H-Benzimidazole, 2-chloro-7-methoxy- |

15965-58-9 | 98% | 100mg |

$91.00 | 2025-02-11 | |

| 1PlusChem | 1P001RQT-250mg |

1H-Benzimidazole, 2-chloro-7-methoxy- |

15965-58-9 | 97% | 250mg |

$300.00 | 2024-06-20 |

2-chloro-4-methoxy-1H-1,3-benzodiazole 関連文献

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

15965-58-9 (2-chloro-4-methoxy-1H-1,3-benzodiazole) 関連製品

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:15965-58-9)2-chloro-4-methoxy-1H-1,3-benzodiazole

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):184.0/511.0/2045.0